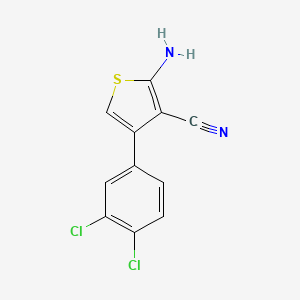

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile

CAS No.: 861407-95-6

Cat. No.: VC2009051

Molecular Formula: C11H6Cl2N2S

Molecular Weight: 269.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861407-95-6 |

|---|---|

| Molecular Formula | C11H6Cl2N2S |

| Molecular Weight | 269.1 g/mol |

| IUPAC Name | 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile |

| Standard InChI | InChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2 |

| Standard InChI Key | CXXWMPXGROYWLT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl |

Introduction

Chemical Identity and Basic Properties

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile (CAS: 861407-95-6) is a heterocyclic compound belonging to the thiophene family. It has a molecular formula of C11H6Cl2N2S and a molecular weight of 269.1 g/mol . The compound features a thiophene ring as its core structure, with a strategically positioned amino group, cyano group, and a 3,4-dichlorophenyl substituent.

Structural Components

The core structure of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile consists of:

-

A thiophene ring (five-membered aromatic ring containing sulfur)

-

An amino group (-NH2) at the 2-position

-

A nitrile/cyano group (-CN) at the 3-position

-

A 3,4-dichlorophenyl substituent at the 4-position

This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Pale white solid |

| Melting Point | 190°C |

| Molecular Weight | 269.1 g/mol |

| Solubility | Limited water solubility; soluble in organic solvents |

| Color | Pale white |

Spectroscopic Characterization

Spectroscopic data provides essential information about the structural confirmation and purity of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile. Available spectroscopic data helps in the unambiguous identification of the compound.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups:

These spectral features serve as fingerprints for identifying the compound and confirming its structural integrity .

Synthetic Methods and Approaches

Several synthetic routes have been developed for the preparation of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile and related compounds. These methods typically involve multi-step reactions with specific reagents and conditions.

Gewald Synthesis

The Gewald synthesis represents one of the most common approaches for preparing 2-aminothiophenes with a cyano group at the 3-position. This method typically involves:

-

Condensation of a ketone or aldehyde with malononitrile

-

Addition of sulfur and a base catalyst

-

Cyclization to form the thiophene ring

For 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile specifically, the reaction would involve 3,4-dichlorobenzaldehyde as the aromatic component .

Alternative Synthetic Route

Another documented approach involves:

-

Formation of 3-aryl-2-cyanothioacrylamides from appropriate aldehydes and cyanothioacetamide

-

Reaction with α-thiocyanatoacetophenone

-

Cyclization through Michael-type addition followed by intramolecular cyclization

The reaction mechanism typically proceeds through the formation of corresponding Michael adducts that undergo further cyclization, as supported by quantum chemical calculations .

Structural Comparison with Related Compounds

The 2-aminothiophene-3-carbonitrile scaffold represents an important class of compounds with various substitution patterns. Comparing 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile with related structures provides insights into structure-activity relationships.

Comparison Table of Related Compounds

This structural diversity demonstrates how systematic modifications can be made to the core scaffold, potentially leading to compounds with altered physicochemical properties and biological activities.

Chemical Reactivity and Transformations

The presence of multiple functional groups in 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile enables various chemical transformations, making it a versatile building block in organic synthesis.

Amino Group Reactivity

The primary amino group at the 2-position can participate in:

-

Acylation reactions

-

Diazotization

-

Mannich reactions

-

Formation of Schiff bases

Nitrile Group Transformations

The nitrile function at the 3-position can undergo:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to primary amines

-

Grignard reactions

-

Cycloaddition reactions

Thiophene Ring Modifications

The thiophene core can participate in:

-

Electrophilic aromatic substitution

-

Halogenation

-

Metalation reactions

-

Oxidation reactions

Formation of Thieno[2,3-d]pyrimidines

A notable application of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile is in the synthesis of thieno[2,3-d]pyrimidines, which can be achieved through a Mannich-type cyclization. This transformation involves the reaction with formaldehyde and primary amines under non-catalyzed conditions .

The reaction proceeds through the following general steps:

-

Initial Mannich reaction at the amino group

-

Second Mannich reaction

-

Cyclization to form the pyrimidine ring fused to the thiophene core

This approach represents an atom-economical pathway with a broad substrate scope under metal-free conditions .

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile in different matrices.

Chromatographic Methods

Thin-layer chromatography (TLC) can be used for purity assessment, with suitable solvent systems such as diethyl ether:ethanol mixtures (75:25) . High-performance liquid chromatography (HPLC) can provide more precise quantification and purity determination.

Spectroscopic Methods

In addition to infrared spectroscopy, other spectroscopic techniques valuable for characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification and fragmentation pattern analysis

-

UV-visible spectroscopy for chromophore identification

Research Applications and Future Directions

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile represents a valuable building block in organic and medicinal chemistry research. Several areas of ongoing and potential future research include:

Medicinal Chemistry Applications

The compound serves as a scaffold for the development of potential therapeutic agents, with structural modifications aimed at optimizing biological activities. The amino and nitrile groups provide handles for derivatization to create compound libraries for biological screening.

Material Science Applications

Thiophene-containing compounds have found applications in material science, particularly in:

-

Organic electronics

-

Conductive polymers

-

Dye-sensitized solar cells

-

Chemical sensors

Catalysis and Synthetic Methodology

The development of new synthetic methods using 2-aminothiophenes as substrates or catalysts represents another research direction, potentially leading to more efficient and sustainable chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume